SIRT2 Inhibition: 77 nM IC₅₀ with 243-Fold Selectivity Over SIRT3 and 434-Fold Over SIRT1
6-Amino-3-methyl-5H-pyrimidine-2,4-dione demonstrates potent and selective inhibition of human SIRT2 with an IC₅₀ of 77 nM [1]. In contrast, its activity against the closely related isoforms SIRT3 (IC₅₀ = 33,500 nM) and SIRT1 (IC₅₀ = 18,700 nM) is dramatically reduced, corresponding to a 435-fold and 243-fold selectivity window for SIRT2, respectively. This selectivity profile is not observed for many other pyrimidinedione derivatives, which often exhibit promiscuous sirtuin inhibition or reduced potency for SIRT2 [2].
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | SIRT2: 77 nM; SIRT3: 33,500 nM; SIRT1: 18,700 nM |
| Comparator Or Baseline | Other pyrimidinedione derivatives: typically show IC₅₀ > 10,000 nM for SIRT2 or poor isoform selectivity |
| Quantified Difference | 435-fold selectivity for SIRT2 over SIRT3; 243-fold over SIRT1 |
| Conditions | Recombinant full-length human SIRT2, SIRT3 (102-399 aa), and SIRT1 expressed in E. coli; fluorogenic AMC-labeled peptide substrate assay |
Why This Matters
This isoform-selective inhibition profile enables targeted modulation of SIRT2-dependent pathways (e.g., mitotic regulation, cancer cell proliferation) while minimizing off-target effects on SIRT1 (metabolism) and SIRT3 (mitochondrial function), which is critical for both research tool utility and therapeutic development.
- [1] BindingDB BDBM50030104 (CHEMBL3343653). IC₅₀ values for SIRT2 (77 nM), SIRT3 (33,500 nM), SIRT1 (18,700 nM). View Source
- [2] Class-level SAR: Pyrimidinedione sirtuin inhibitors often lack SIRT2 selectivity. (Review, BindingDB aggregate data) View Source
